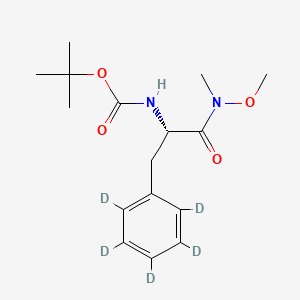
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a compound that contains the carbon isotope 13C. It is a labeled version of 2,4-Dichlorophenoxyacetic Acid, a common plant hormone widely used as a herbicide and growth regulator . The labeled compound is used primarily in scientific research to study metabolic pathways and dynamics in plants .
Preparation Methods
The preparation of 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid typically involves synthetic routes that incorporate 13C-labeled precursors. One common method is the reaction of 2,4-Dichlorophenol with chloroacetic acid in the presence of a base, followed by the incorporation of the 13C isotope . Industrial production methods often involve multi-step organic synthesis processes that have been optimized to increase yield and reduce reaction conditions .
Chemical Reactions Analysis
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This is a primary reaction type for this compound, where the chlorine atoms can be substituted with other groups.
Common reagents used in these reactions include bases like sodium hydroxide and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid involves mimicking natural auxins, which are plant hormones. It causes uncontrolled growth in meristematic tissues, leading to abnormal growth, senescence, and plant death . The compound inhibits DNA and protein synthesis, thereby preventing normal plant growth and development . It also influences the plasticity of cell walls and increases ethylene production .
Comparison with Similar Compounds
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is unique due to its 13C labeling, which allows for detailed metabolic studies. Similar compounds include:
2,4-Dichlorophenoxyacetic Acid: The non-labeled version used widely as a herbicide.
4-Chlorophenoxyacetic Acid: Another herbicide with similar properties but different chemical structure.
Dichlorophenol: A metabolite of 2,4-Dichlorophenoxyacetic Acid.
These compounds share similar herbicidal properties but differ in their specific applications and chemical structures.
Properties
IUPAC Name |
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-JTZKEMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675828 |
Source


|
| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150907-52-1 |
Source


|
| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













